molecular formula C20H28BrN3O2 B11012854 1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide

1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B11012854
M. Wt: 422.4 g/mol
InChI Key: WLVPLWGYIMYFKZ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a bromophenyl group, a pyrrolidine ring, and a tetramethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-bromobenzaldehyde, pyrrolidine, and 2,2,6,6-tetramethylpiperidine. The synthesis may proceed through the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step may involve a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.

    Attachment of the Tetramethylpiperidine Moiety: This can be done through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide
  • 1-(4-fluorophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide

Uniqueness

1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide is unique due to the presence of the bromophenyl group, which can impart different chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can be exploited in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H28BrN3O2

Molecular Weight

422.4 g/mol

IUPAC Name

1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H28BrN3O2/c1-19(2)10-15(11-20(3,4)23-19)22-18(26)13-9-17(25)24(12-13)16-7-5-14(21)6-8-16/h5-8,13,15,23H,9-12H2,1-4H3,(H,22,26)

InChI Key

WLVPLWGYIMYFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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